4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
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Overview
Description
4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol is a complex organic compound characterized by its molecular formula C19H23NO3S2. This compound features a piperidinol core with a phenylsulfonyl group and a 4-methylphenylsulfanyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol typically involves multiple steps, starting with the preparation of the piperidinol core. The phenylsulfonyl group can be introduced through a sulfonylation reaction, while the 4-methylphenylsulfanyl group can be added via a thiolation reaction[_{{{CITATION{{{_3{Synthesis of 5-[(4-methylphenyl)sulfinyl]-and 5-(4-methylphenyl ....
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific reagents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis of 5-[(4-methylphenyl)sulfinyl]-and 5-(4-methylphenyl ....
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromic acid can be used to oxidize the compound[_{{{CITATION{{{_3{Synthesis of 5-[(4-methylphenyl)sulfinyl]-and 5-(4-methylphenyl ....
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can produce corresponding piperidinol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be employed as a probe or inhibitor to study biological processes. Its interactions with enzymes or receptors can provide insights into molecular mechanisms.
Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its pharmacological properties can be explored for therapeutic uses.
Industry: In industry, the compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{[(4-Methylphenyl)sulfonyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidine
4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidone
Uniqueness: 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-methylphenyl)sulfanylmethyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-16-7-9-17(10-8-16)24-15-19(21)11-13-20(14-12-19)25(22,23)18-5-3-2-4-6-18/h2-10,21H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIQBUUESQXOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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